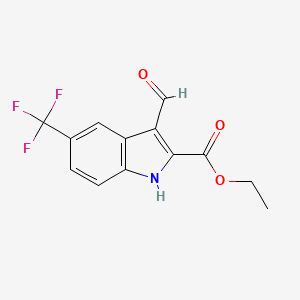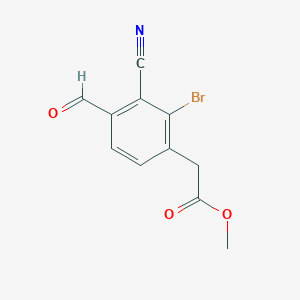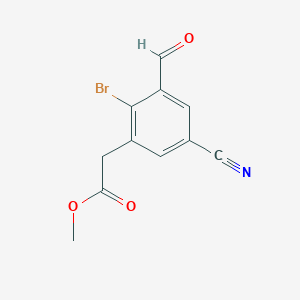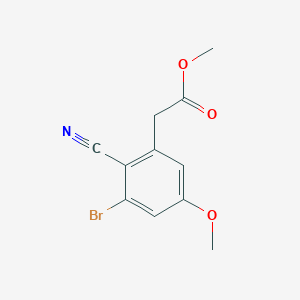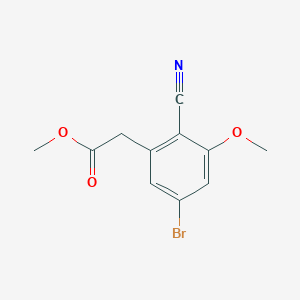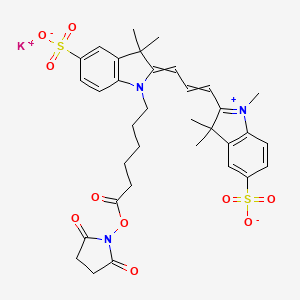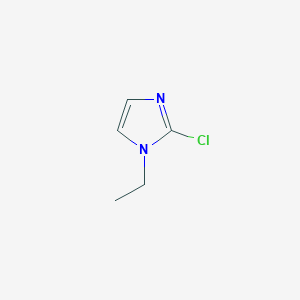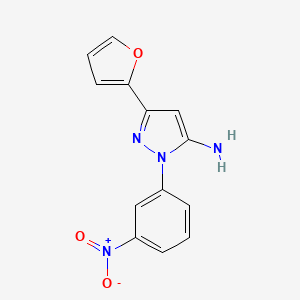
3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Overview
Description
3-(Furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, also known as 3-FPN, is a synthetic organic compound commonly used in laboratory experiments. It is a heterocyclic amine composed of a pyrazole ring with a nitrophenyl group attached, and a furan ring attached to the pyrazole nitrogen. 3-FPN has been studied extensively for its potential applications in scientific research, with a focus on its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Approaches and Derivatives : A study details the synthesis of pyrazole derivatives through reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to various ester, amide, nitrile, and anilino-pyrazole acid derivatives. Cyclocondensation reactions of these compounds with phenylhydrazine or hydrazine hydrate and other reagents yielded pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives, among others (Şener et al., 2002).
Biological Evaluation
- Anti-inflammatory and Antibacterial Agents : Novel pyrazoline derivatives synthesized through microwave irradiation showed significant in vivo anti-inflammatory and in vitro antibacterial activity. Molecular docking results supported these findings, suggesting potential as molecular templates for anti-inflammatory activity (Ravula et al., 2016).
- Antimicrobial Activity : Another study designed and synthesized nitrofurantoin® analogues with furan and pyrazole scaffolds, exhibiting promising antibacterial properties against Gram-positive and Gram-negative bacteria (Hassan et al., 2020).
Molecular and Crystal Structure Analysis
- XRD and DFT Studies : Research on the reductive cyclization process in pyrazole derivatives revealed that intramolecular hydrogen bonding plays a crucial role in the low reactivity of these compounds. Microwave irradiation was proposed as an alternative synthesis method to overcome this challenge (Szlachcic et al., 2020).
Antioxidant Agents
- Chalcone Derivatives : A series of chalcone derivatives with pyrazole moieties were synthesized and demonstrated potential antioxidant activities, as supported by in vitro studies and molecular docking analyses (Prabakaran et al., 2021).
properties
IUPAC Name |
5-(furan-2-yl)-2-(3-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c14-13-8-11(12-5-2-6-20-12)15-16(13)9-3-1-4-10(7-9)17(18)19/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKGEXJMGJYKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=CC(=N2)C3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



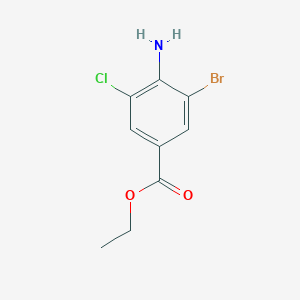
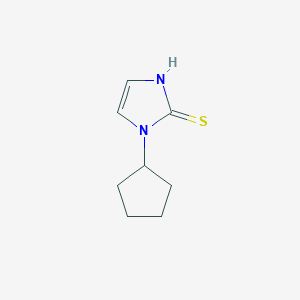
![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)
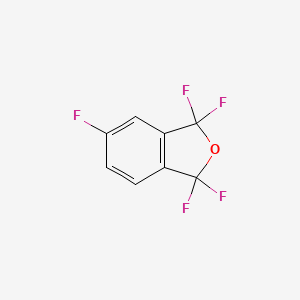
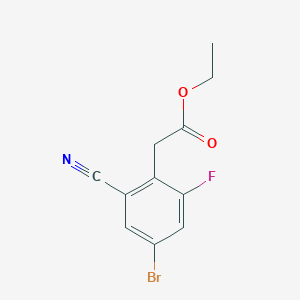
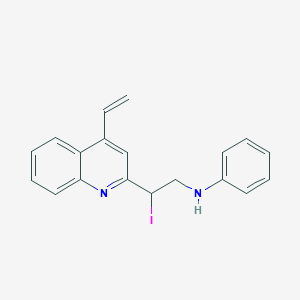
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)
